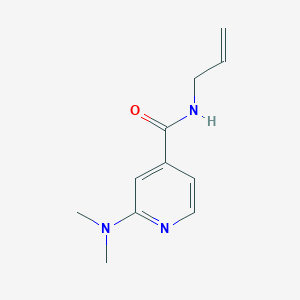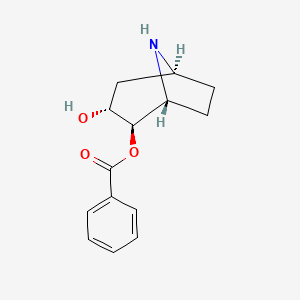
2-Benzoyloxy-3-hydroxynortropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyloxy-3-hydroxynortropane is a tropane alkaloid with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . This compound is isolated from the leaves of the Queensland species Peripentadenia mearsii, belonging to the Euphorbiaceae family . Tropane alkaloids are known for their unique bicyclic ring system and have significant medicinal value .
Métodos De Preparación
The synthesis of 2-Benzoyloxy-3-hydroxynortropane involves several steps. One method includes the acetylation of tropane derivatives followed by benzoylation . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Análisis De Reacciones Químicas
2-Benzoyloxy-3-hydroxynortropane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2-Benzoyloxy-3-hydroxynortropane has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Benzoyloxy-3-hydroxynortropane involves its interaction with molecular targets such as neurotransmitter receptors. Tropane alkaloids are known to affect the central nervous system by inhibiting the reuptake of neurotransmitters like dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Comparación Con Compuestos Similares
2-Benzoyloxy-3-hydroxynortropane can be compared with other tropane alkaloids such as:
Tropacocaine: Similar in structure but differs in the position of the benzoyloxy group.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Atropine: Used to treat bradycardia and as an antidote for certain types of poisoning.
These compounds share the tropane ring system but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
[(1R,2R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate |
InChI |
InChI=1S/C14H17NO3/c16-12-8-10-6-7-11(15-10)13(12)18-14(17)9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11+,12+,13+/m0/s1 |
Clave InChI |
VZXUJYNZOZXKOE-UMSGYPCISA-N |
SMILES isomérico |
C1C[C@@H]2[C@H]([C@@H](C[C@H]1N2)O)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CC2C(C(CC1N2)O)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
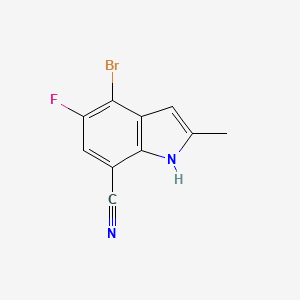
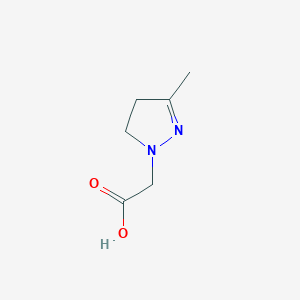
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
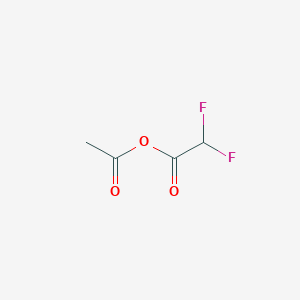
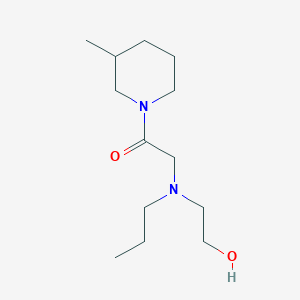
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)
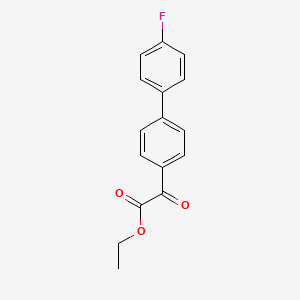

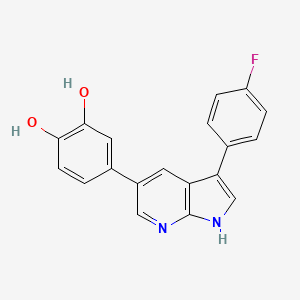
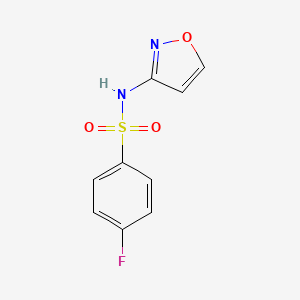
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)

